molecular formula C11H18BrClN4O B12354431 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride

4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B12354431
M. Wt: 337.64 g/mol
InChI Key: JLRQITAFKWKXTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is a synthetic compound with a complex molecular structure It is primarily used in research and development within the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride involves multiple steps. The process typically begins with the bromination of a precursor compound, followed by the introduction of a piperidin-2-ylmethyl group. The final step involves the formation of the dihydropyridazin-3-one ring structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride
  • Imidazole derivatives
  • Indole derivatives

Uniqueness

Compared to similar compounds, 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile compound in research and development .

Properties

Molecular Formula

C11H18BrClN4O

Molecular Weight

337.64 g/mol

IUPAC Name

4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;hydrochloride

InChI

InChI=1S/C11H17BrN4O.ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;/h7-8,13-14H,2-6H2,1H3;1H

InChI Key

JLRQITAFKWKXTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl

Origin of Product

United States

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